molecular formula C17H19Cl2N5O2 B2967246 2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide CAS No. 1797622-64-0

2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2967246
CAS No.: 1797622-64-0
M. Wt: 396.27
InChI Key: BXFNSFSODFIACH-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, dimethylamino, morpholinyl, and pyrimidinyl groups attached to a benzamide core. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichloropyrimidine with 4-(dimethylamino)aniline to form an intermediate, which is then reacted with morpholine and benzoyl chloride under controlled conditions to yield the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency. The use of automated systems and advanced monitoring techniques ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may result in changes to the molecular structure, affecting its reactivity and properties.

Scientific Research Applications

2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine-based molecules, such as:

Uniqueness

What sets 2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

2,4-dichloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O2/c1-23(2)15-14(10-20-17(22-15)24-5-7-26-8-6-24)21-16(25)12-4-3-11(18)9-13(12)19/h3-4,9-10H,5-8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFNSFSODFIACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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